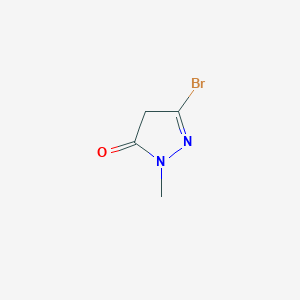

3-bromo-1-methyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

5-bromo-2-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-7-4(8)2-3(5)6-7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIGVAIOIJMZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-1H-pyrazol-5(4H)-one typically involves the bromination of 1-methyl-1H-pyrazol-5(4H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for drug discovery.

Key reactions include:

-

Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, acetonitrile) at 60–80°C, yielding 3-amino-pyrazolones .

-

Thiol substitution : Treatment with thiols (e.g., benzyl mercaptan) in the presence of K₂CO₃ produces thioether derivatives.

-

Hydroxyl substitution : Hydrolysis with aqueous NaOH at room temperature replaces bromine with a hydroxyl group.

Example conditions:

| Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Morpholine | DMF | 80°C | 72–85 |

| Benzylthiol | CH₃CN | 60°C | 68 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl or alkyl-aryl hybrids.

Notable methods:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1) at 90°C.

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl amines under microwave irradiation (150°C, 1 hour) using Pd₂(dba)₃ and Xantphos .

Typical yields:

| Reaction Type | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura (Ar–B(OH)₂) | Pd(PPh₃)₄ | 3-Aryl-pyrazolone | 65–78 |

| Buchwald-Hartwig (Ar–NH₂) | Pd₂(dba)₃/Xantphos | 3-(Arylamino)-pyrazolone | 55–70 |

Condensation Reactions

The keto group at the 5-position enables condensation with hydrazines, aldehydes, and amines to form fused heterocycles.

Key pathways:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under reflux to yield 4-arylidene derivatives .

-

Hydrazine cyclization : Condenses with hydrazine hydrate in DMF to generate pyrazolo[3,4-d]pyridazines .

Representative data:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Fluorobenzaldehyde | EtOH, reflux, 6h | 4-(4-Fluorobenzylidene) derivative | 72 |

| Hydrazine hydrate | DMF, 100°C, 4h | Pyrazolo[3,4-d]pyridazine | 67 |

Bromination and Halogen Exchange

While the compound itself is brominated, it can undergo halogen exchange under specific conditions:

-

Iodination : Treatment with NaI in acetone at 50°C replaces bromine with iodine (yield: 60%).

-

Fluorination : Uses KF/CuI in DMSO at 120°C for 12h to produce the 3-fluoro analog (yield: 45%).

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

-

Anticancer activity : 4-Arylidene derivatives (e.g., 4-(4-chlorobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one) show IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells .

-

Antimicrobial effects : Thioether analogs display MIC values of 8–16 µg/mL against Staphylococcus aureus.

Stability and Reaction Optimization

Critical factors influencing reaction outcomes:

-

Solvent polarity : DMF enhances nucleophilicity in substitution reactions, while toluene optimizes coupling efficiency .

-

Catalyst loading : 2–5 mol% Pd catalysts balance cost and yield in cross-couplings .

-

Temperature control : Exceeding 100°C in condensations leads to decomposition (>20% side products) .

This compound’s reactivity profile underscores its utility as a multifunctional intermediate. Ongoing research focuses on streamlining synthetic protocols and expanding its applications in targeted drug discovery .

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Brominated Pyrazole Derivatives

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)

- Structure : Differs by a phenyl group at position 1 and a trifluoromethyl group at position 3.

- Synthesis: Prepared via condensation of phenylhydrazine with enones in acetic acid .

- Elemental Analysis : C 50.15%, H 2.38%, N 7.25% (vs. theoretical C 49.89%, H 2.36%, N 7.27%) .

- Key Difference : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.

4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine

- Structure : Contains dual bromine atoms (at position 4 and the phenyl ring) and an amine group at position 4.

- Molecular Weight : 331.01 g/mol (C₁₀H₉Br₂N₃), significantly higher than the target compound due to the additional bromine and amine .

- Application: Potential as a brominated building block in cross-coupling reactions.

Halogenated Isostructural Derivatives

Chloro vs. Bromo Analogues (Compounds 4 and 5 in )

- Structural Similarity : Both share a 4-(4-aryl)-thiazole backbone but differ in halogens (Cl vs. Br).

- Biological Activity : Chloro derivatives exhibit antimicrobial activity, suggesting bromo analogues may have enhanced or modified bioactivity due to halogen electronegativity differences .

Reactivity and Functionalization

Suzuki Coupling

The target compound’s bromine atom enables participation in palladium-catalyzed Suzuki couplings. For example, 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with phenylboronic acid to form a biaryl product, demonstrating the utility of brominated pyrazolones in constructing complex architectures .

Comparison with Fluorinated and Chlorinated Analogues

Toxicity Profiles

- Halogen Influence: Bromine in the target compound may confer intermediate toxicity compared to fluorine (higher toxicity) and non-halogenated compounds (lower toxicity) .

- Triazinones vs. Oxazolones: Triazinones generally show higher toxicity than oxazolones, suggesting the pyrazolone core’s role in modulating biological effects .

Antiproliferative Potential

Compounds like CHEMBL1089606 (a brominated oxazolone) demonstrate antiproliferative effects by inhibiting protein kinases, highlighting the therapeutic relevance of halogenated heterocycles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Bromo-1-methyl-1H-pyrazol-5(4H)-one is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities associated with this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazol-5(4H)-one with bromine or brominating agents. The general reaction can be summarized as follows:

This synthesis is crucial as it leads to derivatives that exhibit various biological activities, including anticancer and anti-inflammatory properties .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) . The compound's mechanism often involves the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-1-methyl-1H-pyrazol | A549 | 12.5 | Induction of apoptosis |

| 4-(4-Dimethylaminobenzylidene)-3-methyl-1H-pyrazol | MCF7 | 15.0 | Cell cycle arrest |

| 3-Methyl-1H-pyrazol | HeLa | 20.0 | Inhibition of proliferation |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively documented. Compounds similar to this compound have shown effectiveness in reducing inflammation in animal models through inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Study:

In a study involving carrageenan-induced paw edema in rats, the administration of pyrazole derivatives resulted in a significant reduction in swelling compared to control groups, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored. Research has shown that pyrazole derivatives exhibit activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Bromo-1-methyl-1H-pyrazol | Staphylococcus aureus | 32 µg/mL |

| 4-(Hydroxybenzylidene)-3-methyl-1H-pyrazol | E. coli | 64 µg/mL |

| 3-Methyl-1H-pyrazol | Bacillus subtilis | 16 µg/mL |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-bromo-1-methyl-1H-pyrazol-5(4H)-one?

- Methodology : Bromination of the parent pyrazolone scaffold is a key step. For example, bromine (Br₂) in chloroform (CHCl₃) at room temperature for 4 hours can yield brominated derivatives. Post-reaction, the product is isolated via filtration and recrystallized from ethanol to achieve purity. Yield optimization requires stoichiometric control (e.g., 1:1 molar ratio of pyrazolone to Br₂) and solvent selection .

- Critical Considerations : Monitor reaction progress via TLC to avoid over-bromination. Purification via column chromatography may be necessary if byproducts form.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Key diagnostic signals include downfield shifts for the carbonyl group (δ ~170-180 ppm in ¹³C NMR) and aromatic protons (δ ~6.5-8.0 ppm in ¹H NMR). The methyl group attached to nitrogen typically appears as a singlet near δ 3.5-4.0 ppm .

- HRMS : Confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br).

- Data Interpretation : Coupling patterns in NMR can reveal substitution effects on the pyrazole ring.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology :

- Structure Refinement : Use SHELXL for small-molecule refinement. Input parameters include anisotropic displacement parameters and hydrogen atom placement. SHELXPRO can assist in generating CIF files .

- Visualization : ORTEP-III or Mercury software illustrates thermal ellipsoids and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. What strategies improve low yields in direct bromination reactions of pyrazolone derivatives?

- Methodology :

- Solvent Optimization : Replace chloroform with DMF or DCM to enhance solubility of polar intermediates.

- Catalysis : Use Lewis acids (e.g., AlCl₃) to activate the pyrazole ring for electrophilic substitution.

- Alternative Brominating Agents : N-Bromosuccinimide (NBS) in acetonitrile offers milder conditions and better regioselectivity compared to Br₂ .

- Troubleshooting : Low yields may arise from steric hindrance; consider protecting groups or alternative substitution patterns.

Q. How can this compound be integrated into multi-step syntheses for bioactive molecules?

- Methodology :

- Functionalization : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aromatic moieties .

- Heterocycle Formation : React with hydrazines or amidines to form fused pyrazolo-triazole or pyrazolo-pyrimidine systems, leveraging the carbonyl group’s reactivity .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify supramolecular synthons .

- Software Tools : Mercury (CCDC) calculates bond distances/angles and visualizes interaction networks.

- Case Study : In related pyrazole-thiazole hybrids, C–H···N and π-π interactions stabilize layered crystal packing, affecting solubility and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.